
D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- is a useful research compound. Its molecular formula is C82H108ClN17O14 and its molecular weight is 1591.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- is a complex synthetic peptide that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and hormone regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by a complex structure comprising multiple amino acids and functional groups. Its molecular formula is C73H97ClN18O14, and it exhibits significant hydrophilicity due to the presence of multiple polar side chains.
Table 1: Chemical Structure Overview
Property | Value |
---|---|
Molecular Formula | C73H97ClN18O14 |
Molecular Weight | 1,453.10 g/mol |
Solubility | Soluble in water |
Stability | Stable under physiological pH |
The primary mechanism of action for this compound involves its role as an antagonist to the gonadotropin-releasing hormone (GnRH) receptor. By inhibiting GnRH, it effectively reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production in males and estrogen production in females. This mechanism is particularly useful in treating hormone-sensitive cancers such as prostate and breast cancer.
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by modulating hormonal pathways. Studies have shown that GnRH antagonists can lead to significant reductions in tumor size and proliferation rates in various cancer models .
- Impact on Hormonal Regulation : The compound's ability to suppress LH and FSH secretion has been linked to therapeutic effects in conditions like endometriosis and precocious puberty .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of neurotransmitter systems, particularly involving histamine receptors .
Case Studies
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer demonstrated that treatment with this GnRH antagonist resulted in a significant decrease in serum testosterone levels and improved patient outcomes compared to traditional therapies .
- Endometriosis Management : In a study focusing on women with endometriosis, administration of the compound led to reduced pain symptoms and lesion size, showcasing its effectiveness as a therapeutic agent in gynecological disorders .
Table 2: Summary of Biological Activities
科学的研究の応用
GnRH Antagonism
This compound is structurally related to gonadotropin-releasing hormone (GnRH) antagonists, which are crucial in the regulation of reproductive hormones. It has been shown to bind with high affinity to GnRH receptors, effectively inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action is significant in treating conditions such as prostate cancer and endometriosis, where modulation of hormone levels is necessary .
Cancer Treatment
The ability of this compound to inhibit LH release suggests its potential use in cancer therapies, particularly in hormone-sensitive cancers. By blocking GnRH activity, it may help reduce tumor growth driven by sex hormones . Clinical studies have indicated that similar GnRH antagonists can lead to improved outcomes in patients with hormone-dependent tumors.
Enzyme Inhibition
Research indicates that compounds like D-Alaninamide can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders or in drug development aimed at targeting specific biochemical pathways .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties, making it a candidate for new drug formulations. The development of derivatives could lead to more effective treatments with fewer side effects .
Clinical Trials
Several clinical trials have investigated the efficacy of GnRH antagonists similar to D-Alaninamide in managing prostate cancer and other hormone-related conditions. For instance, Cetrorelix acetate, a related compound, has been shown to effectively reduce testosterone levels in men with prostate cancer, demonstrating the therapeutic potential of such peptides .
Research on Metabolic Disorders
Studies exploring the role of D-Alaninamide and similar compounds have highlighted their potential in treating metabolic disorders by modulating enzyme activities that are dysregulated in conditions like diabetes and obesity .
Data Tables
Application Area | Specific Use Case | Outcome/Effect |
---|---|---|
Pharmacology | GnRH antagonist for prostate cancer | Reduced LH and FSH levels |
Cancer Treatment | Hormone-sensitive tumors | Inhibition of tumor growth |
Biochemical Research | Enzyme inhibition | Regulation of metabolic pathways |
Drug Development | New formulations | Enhanced pharmacokinetic properties |
特性
IUPAC Name |
N-[5-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFGTULTGLGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108ClN17O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。